

Application Notes and Protocols: Detecting BAZ2A Degradation by dBAZ2 via Western Blot

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The Bromodomain adjacent to zinc finger domain 2A (BAZ2A) protein is a key component of the nucleolar remodeling complex (NoRC), which is involved in the regulation of ribosomal RNA gene transcription. Its role in various cellular processes, including cancer progression, has made it an attractive target for therapeutic intervention.[1] One emerging strategy for targeting proteins like BAZ2A is through Proteolysis Targeting Chimeras (PROTACs).[2] dBAZ2 is a first-in-class PROTAC that induces the degradation of BAZ2A and its homolog BAZ2B.[3][4][5][6] This application note provides a detailed protocol for utilizing dBAZ2 to induce BAZ2A degradation in cultured cells and to quantify this degradation using Western blotting.

Principle of dBAZ2-mediated BAZ2A Degradation

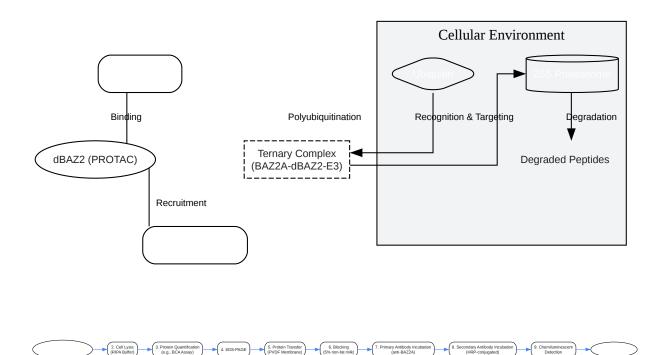
dBAZ2 is a bifunctional molecule designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to specifically target and degrade BAZ2A.[2][7] It consists of a ligand that binds to BAZ2A, a linker, and a ligand that recruits an E3 ubiquitin ligase.[6] This ternary complex formation brings BAZ2A into close proximity with the E3 ligase, leading to the ubiquitination of BAZ2A and its subsequent recognition and degradation by the 26S proteasome.[2][8]

Experimental Overview



The following protocol outlines the necessary steps to treat cells with **dBAZ2**, prepare cell lysates, and perform a Western blot to detect the reduction in BAZ2A protein levels.

Diagram of dBAZ2-Mediated BAZ2A Degradation Pathway



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